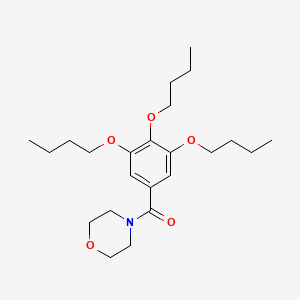
4-(3,4,5-Tributoxybenzoyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4,5-Tributoxybenzoyl)morpholine is a chemical compound with the molecular formula C23H37NO5 and a molecular weight of 407.54 g/mol . It is characterized by the presence of a morpholine ring attached to a benzoyl group, which is further substituted with three butoxy groups at the 3, 4, and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Tributoxybenzoyl)morpholine typically involves the reaction of 3,4,5-tributoxybenzoyl chloride with morpholine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Preparation of 3,4,5-Tributoxybenzoyl Chloride: This intermediate is synthesized by reacting 3,4,5-tributoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Formation of this compound: The 3,4,5-tributoxybenzoyl chloride is then reacted with morpholine in the presence of a base such as triethylamine (Et3N) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-Tributoxybenzoyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The morpholine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Oxidation and Reduction: The benzoyl group can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Hydrolysis: The ester linkages in the butoxy groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoyl group can yield carboxylic acids, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4-(3,4,5-Tributoxybenzoyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its morpholine moiety.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4,5-Tributoxybenzoyl)morpholine involves its interaction with specific molecular targets. The morpholine ring can act as a ligand, binding to receptors or enzymes and modulating their activity. The benzoyl group, with its electron-withdrawing properties, can influence the reactivity and binding affinity of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(3,4,5-Trimethoxybenzoyl)morpholine: Similar structure but with methoxy groups instead of butoxy groups.
4-(3,4,5-Trifluorobenzoyl)morpholine: Contains fluorine atoms instead of butoxy groups.
4-(3,4,5-Trichlorobenzoyl)morpholine: Contains chlorine atoms instead of butoxy groups.
Uniqueness
4-(3,4,5-Tributoxybenzoyl)morpholine is unique due to the presence of the butoxy groups, which can impart different solubility and reactivity properties compared to its analogs. These differences can affect its behavior in chemical reactions and its interactions with biological targets .
Properties
CAS No. |
64038-94-4 |
|---|---|
Molecular Formula |
C23H37NO5 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
morpholin-4-yl-(3,4,5-tributoxyphenyl)methanone |
InChI |
InChI=1S/C23H37NO5/c1-4-7-12-27-20-17-19(23(25)24-10-15-26-16-11-24)18-21(28-13-8-5-2)22(20)29-14-9-6-3/h17-18H,4-16H2,1-3H3 |
InChI Key |
UCEVRODERGRCDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1OCCCC)OCCCC)C(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-benzofuranyl]-, (+)-](/img/structure/B13954457.png)

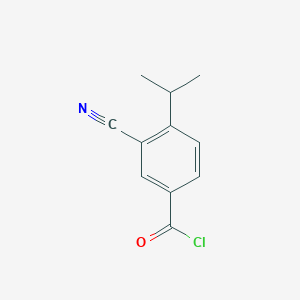
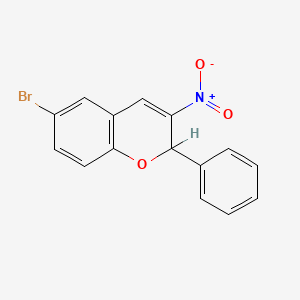

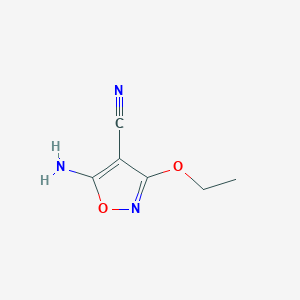
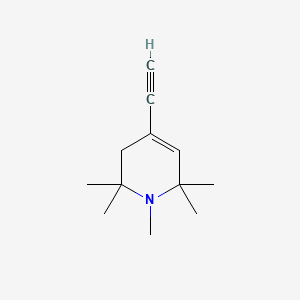
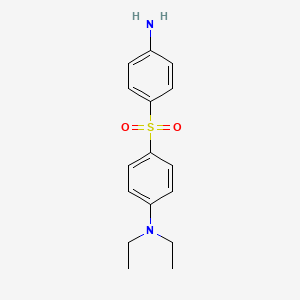
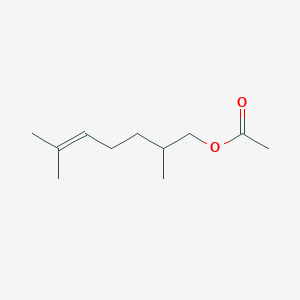
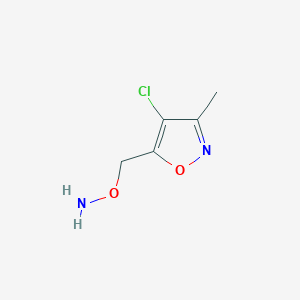
![Ethane, [(ethoxymethyl)thio]-](/img/structure/B13954520.png)


![6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13954530.png)
